molecular formula C13H22N6O2S B5770554 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide

2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide

Numéro de catalogue B5770554
Poids moléculaire: 326.42 g/mol
Clé InChI: HMIOMQYWVJXFIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.

Mécanisme D'action

2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of BCR signaling and downstream pathways, such as NF-κB and MAPK, which are critical for the survival and proliferation of B-cells. This compound has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the immune response to cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and reduce proliferation of malignant B-cells in preclinical models. It also inhibits the activation of macrophages and dendritic cells, which can contribute to the immune evasion of cancer cells. This compound has also been shown to reduce the levels of cytokines and chemokines that promote tumor growth and inflammation. In addition, this compound has been shown to enhance the activity of other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic target for B-cell malignancies. This compound has also shown synergistic effects when combined with other targeted therapies, which could improve treatment outcomes for patients. However, one of the limitations of this compound is its irreversible binding to BTK, which could lead to prolonged inhibition and potential toxicity. Further studies are needed to determine the optimal dosing and treatment duration of this compound.

Orientations Futures

Several future directions for the development of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide as a therapeutic agent for B-cell malignancies are currently being explored. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Further studies are needed to determine the safety and efficacy of this compound in these patient populations.
2. Combination therapies: this compound has shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. Further studies are needed to determine the optimal combinations and treatment regimens.
3. Resistance mechanisms: Resistance to BTK inhibitors, such as ibrutinib, has been reported in some patients. Further studies are needed to determine the potential resistance mechanisms to this compound and develop strategies to overcome them.
4. Other indications: BTK is also expressed in other cell types, such as macrophages and dendritic cells, which play a role in the immune response to cancer. Further studies are needed to determine the potential therapeutic applications of this compound in these cell types and other indications.

Méthodes De Synthèse

The synthesis of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide involves several steps, starting with the reaction of 2-chloroacetamide with potassium thioacetate to form the thioacetamide intermediate. This intermediate is then reacted with 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol to yield this compound. The synthesis process has been optimized to improve yield and purity, and several analytical techniques are used to confirm the identity and purity of the final product.

Applications De Recherche Scientifique

2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in apoptosis and reduced proliferation of malignant B-cells. This compound has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

Propriétés

IUPAC Name

2-[[4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2S/c1-13(2,3)18-10-15-11(19-4-6-21-7-5-19)17-12(16-10)22-8-9(14)20/h4-8H2,1-3H3,(H2,14,20)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIOMQYWVJXFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.